Cas no 120781-01-3 (5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)

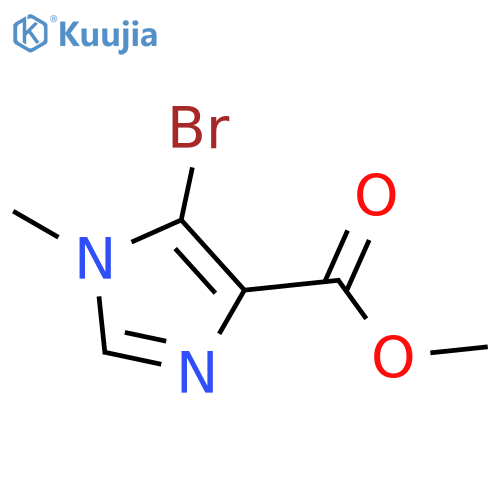

120781-01-3 structure

商品名:5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester

- WS-00858

- E71842

- AKOS040694290

- Methyl5-bromo-1-methyl-1H-imidazole-4-carboxylate

- methyl 5-bromo-1-methylimidazole-4-carboxylate

- DTXSID001227934

- SY307393

- SCHEMBL19737998

- 120781-01-3

- MFCD32701865

- methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

-

- インチ: InChI=1S/C6H7BrN2O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,1-2H3

- InChIKey: GRRFNSRETLLTBQ-UHFFFAOYSA-N

- ほほえんだ: CN1C=NC(=C1Br)C(=O)OC

計算された属性

- せいみつぶんしりょう: 217.96909g/mol

- どういたいしつりょう: 217.96909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 44.1Ų

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1255323-250mg |

methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 95% | 250mg |

$445 | 2024-06-05 | |

| Aaron | AR01JXEP-250mg |

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 98% | 250mg |

$387.00 | 2025-02-11 | |

| Aaron | AR01JXEP-100mg |

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 98% | 100mg |

$208.00 | 2025-02-11 | |

| 1PlusChem | 1P01JX6D-500mg |

methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 95% | 500mg |

$536.00 | 2023-12-26 | |

| Aaron | AR01JXEP-5g |

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 98% | 5g |

$1065.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612317-5g |

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 98% | 5g |

¥10280.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612317-100mg |

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 98% | 100mg |

¥2308.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1612317-10g |

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 98% | 10g |

¥20166.00 | 2024-08-09 | |

| A2B Chem LLC | BA08277-5mg |

methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 95 | 5mg |

$118.00 | 2024-04-20 | |

| A2B Chem LLC | BA08277-5g |

methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |

120781-01-3 | 98% | 5g |

$1328.00 | 2024-04-20 |

5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

120781-01-3 (5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬